molecular formula C19H17BrN4O2S B11281184 N-(4-bromo-2-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

N-(4-bromo-2-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11281184
M. Wt: 445.3 g/mol
InChI Key: QLTHJJJABXGHGP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Thiazole Formation: The brominated intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.

    Acetamide Formation: The final step involves the acylation of the thiazole intermediate with phenyl isocyanate to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology : It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding. Medicine Industry : Used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and acetamide group allows for hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(4-bromo-2-methylphenyl)-3-furamide
  • N-(4-bromo-2-methylphenyl)-2-[methyl(phenylcarbamoyl)amino]acetamide
  • N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]sulfamoyl}benzyl)-4-fluorobenzamide

Uniqueness: N-(4-bromo-2-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide stands out due to the presence of both a thiazole ring and an acetamide group, which are not commonly found together in similar compounds

Properties

Molecular Formula

C19H17BrN4O2S

Molecular Weight

445.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H17BrN4O2S/c1-12-9-13(20)7-8-16(12)23-17(25)10-15-11-27-19(22-15)24-18(26)21-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26)

InChI Key

QLTHJJJABXGHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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